molecular formula C18H17F4NO3 B280033 N-(4-methoxyphenyl)-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide

N-(4-methoxyphenyl)-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide

Cat. No. B280033
M. Wt: 371.3 g/mol
InChI Key: MDKZRSCICSLPLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide, also known as MTFB, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of benzamide derivatives and has been shown to exhibit a wide range of biochemical and physiological effects.

Scientific Research Applications

N-(4-methoxyphenyl)-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. It has also been studied for its potential use in the treatment of various diseases, including cancer, arthritis, and cardiovascular diseases.

Mechanism of Action

The exact mechanism of action of N-(4-methoxyphenyl)-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide is not fully understood. However, it has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in inflammation, angiogenesis, and tumor growth. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(4-methoxyphenyl)-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of various inflammatory cytokines, such as TNF-alpha and IL-6, in vitro and in vivo. It has also been shown to inhibit the activity of various angiogenic factors, such as VEGF and FGF-2, and to inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-methoxyphenyl)-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide is its wide range of biological activities, which makes it a useful tool for studying various biological processes. However, one of the limitations of N-(4-methoxyphenyl)-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on N-(4-methoxyphenyl)-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide. One area of interest is its potential use in the treatment of cancer, arthritis, and other inflammatory diseases. Another area of interest is its potential use as a tool for studying various biological processes, such as angiogenesis and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-methoxyphenyl)-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide and its potential side effects.

Synthesis Methods

N-(4-methoxyphenyl)-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide can be synthesized using a multi-step process that involves the reaction of various reagents. One such method involves the reaction of 4-methoxybenzoyl chloride with 4-aminophenol to form N-(4-methoxyphenyl)-4-aminobenzamide. This intermediate is then reacted with 2,2,3,3-tetrafluoropropyl methanesulfonate to form N-(4-methoxyphenyl)-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide.

properties

Molecular Formula

C18H17F4NO3

Molecular Weight

371.3 g/mol

IUPAC Name

N-(4-methoxyphenyl)-4-(2,2,3,3-tetrafluoropropoxymethyl)benzamide

InChI

InChI=1S/C18H17F4NO3/c1-25-15-8-6-14(7-9-15)23-16(24)13-4-2-12(3-5-13)10-26-11-18(21,22)17(19)20/h2-9,17H,10-11H2,1H3,(H,23,24)

InChI Key

MDKZRSCICSLPLV-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)COCC(C(F)F)(F)F

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)COCC(C(F)F)(F)F

Origin of Product

United States

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